1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Description

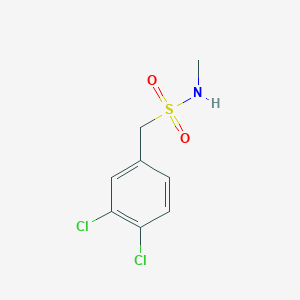

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUTKJOCVGJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3,4-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of 3,4-dichloroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a dichlorophenyl group attached to a methanesulfonamide moiety, which contributes to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 263.16 g/mol.

Chemistry

- Synthesis Intermediates : 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonamide group allows for various chemical transformations, including oxidation and reduction reactions.

- Reactivity Studies : The compound can undergo substitution reactions to yield various substituted phenyl derivatives, making it a versatile building block in organic synthesis.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor by binding to specific active sites or allosteric sites on target proteins. This interaction can modulate enzymatic activity and influence biological pathways.

- Biochemical Assays : It is utilized as a ligand in biochemical assays aimed at understanding protein-ligand interactions and enzyme kinetics.

Medicine

- Therapeutic Potential : Investigations into the therapeutic properties of this compound have highlighted its potential anti-inflammatory and antimicrobial activities. These properties suggest possible applications in drug development targeting inflammatory diseases and infections.

- Pharmacological Studies : The compound's mechanism of action involves interactions with biological targets, which can lead to the development of novel therapeutic agents.

Industry

- Specialty Chemicals : In industrial settings, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Case Study 1: Enzyme Inhibition Mechanism

A study investigated the enzyme inhibition properties of this compound on a specific target enzyme involved in inflammatory pathways. The results demonstrated that the compound effectively inhibited enzyme activity at micromolar concentrations, showcasing its potential as a therapeutic agent for treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The findings indicated that it exhibited significant antibacterial activity, particularly against resistant strains. This suggests its potential role in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- N-Substituent Effects : The target compound’s methyl group (LD-2432) likely enhances steric accessibility compared to bulkier groups like propyl (LD-2434) or 2-methoxyethyl (LD-2437). This may influence solubility and binding interactions in biological systems.

- Phenyl Substitution : ST-8385, with 3,5-dichloro substitution, exhibits a distinct electronic profile compared to the 3,4-dichloro configuration in LD-2432. The 3,4-dichloro arrangement may enhance intermolecular interactions (e.g., halogen bonding) due to closer proximity of chlorine atoms .

Comparison with Non-Sulfonamide Dichlorophenyl Derivatives

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlights conformational differences in dichlorophenyl-containing compounds. Key findings include:

- Dihedral Angles : The dihedral angles between the dichlorophenyl and pyrazol-4-yl rings range from 54.8° to 77.5°, indicating significant rotational flexibility .

- Hydrogen Bonding: N–H⋯O hydrogen bonds form R₂²(10) dimers, a feature less common in sulfonamides due to differences in hydrogen-bond donor/acceptor capacity .

Functional Comparison with Pesticidal Sulfonamides

lists pesticidal sulfonamides such as tolylfluanid and dichlofluanid, which feature dimethylamino-sulfonyl and fluoro substituents. These compounds differ markedly from LD-2432:

- Complexity: Tolylfluanid includes a dimethylamino-sulfonyl group and fluorine, enhancing its electrophilicity and pesticidal activity.

- Bioactivity: The target compound lacks the fluoro and dimethylamino groups critical for fungicidal action in tolylfluanid, suggesting divergent applications .

Physicochemical Properties

- Solubility : Methyl-substituted sulfonamides (e.g., LD-2432 and ST-8385) are less polar than those with hydrophilic N-substituents (e.g., LD-2437’s 2-methoxyethyl group), impacting their solubility in organic solvents .

- Thermal Stability : Analogous sulfonamides decompose above 473 K, as seen in the synthesis of related acetamide derivatives .

Biological Activity

1-(3,4-Dichlorophenyl)-N-methylmethanesulfonamide, often referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a methylsulfonamide moiety. This structure is pivotal in determining its interaction with biological targets.

This compound exhibits various mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially impacting cellular processes.

- Antimicrobial Activity : The compound may display antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic functions.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes, affecting biochemical pathways. |

| Antimicrobial Activity | Exhibits activity against various bacterial strains. |

| Anti-inflammatory Effects | Modulates inflammatory responses by affecting cytokine production. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Studies :

- A study evaluated the compound's efficacy against multiple bacterial strains, revealing significant inhibition zones, particularly against E. coli and Staphylococcus aureus.

- Minimum inhibitory concentration (MIC) values were determined to range from 2.19 to 7.3 mg/ml, indicating potent antibacterial properties .

- Enzyme Inhibition :

- Anti-inflammatory Research :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound | Activity | Unique Features |

|---|---|---|

| Sulfanilamide | Antibacterial | First sulfonamide antibiotic |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase |

| This compound | Antimicrobial & Anti-inflammatory | Dual action on enzymes and cytokines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting 3,4-dichlorophenylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via recrystallization or column chromatography ensures high purity .

- Key Parameters : Reaction yield improves with slow addition of sulfonyl chloride and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- NMR : ¹H NMR confirms methyl group integration (δ ~3.0 ppm) and aromatic protons (δ ~7.2–7.8 ppm). ¹³C NMR verifies sulfonamide carbon (δ ~45 ppm) and dichlorophenyl carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 294.1) .

- Elemental Analysis : Confirms C, H, N, S, and Cl composition within ±0.4% deviation .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for thermal stability) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis or oxidation via LC-MS .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Focus on sulfonamide interactions with catalytic residues .

- QSAR Models : Build regression models correlating substituent electronegativity (e.g., Cl position) with activity (e.g., IC₅₀ values) .

- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to refine binding hypotheses .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

- Methodological Answer :

- Orthogonal Validation : Combine surface plasmon resonance (SPR) for binding kinetics with cellular assays (e.g., cytotoxicity in HEK293 cells) .

- Crystallography : Solve co-crystal structures (e.g., X-ray, 2.0 Å resolution) to verify docking poses .

- Meta-Analysis : Cross-reference PubChem BioAssay data to identify outliers or assay-specific artifacts .

Q. How can statistical design of experiments (DoE) optimize reaction scalability for gram-scale synthesis?

- Methodological Answer :

- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using Minitab/JMP. Central composite design identifies optimal conditions (e.g., 85% yield at 25°C, 1.5 eq. base) .

- Response Surface Methodology (RSM) : Maximize yield while minimizing impurities (e.g., dichlorophenyl byproducts) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

Q. What methodologies enable structure-activity relationship (SAR) studies for antimicrobial applications?

- Methodological Answer :

- Parallel Synthesis : Generate analogues with varied substituents (e.g., -CF₃, -OCH₃) on the dichlorophenyl ring. Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Proteomics : Use LC-MS/MS to identify bacterial protein targets (e.g., dihydrofolate reductase) post-treatment .

- Resazurin Assay : Quantify biofilm inhibition in Pseudomonas aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.